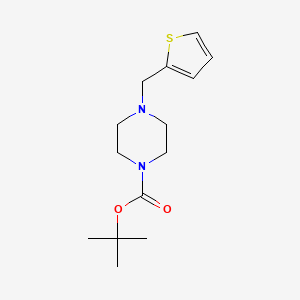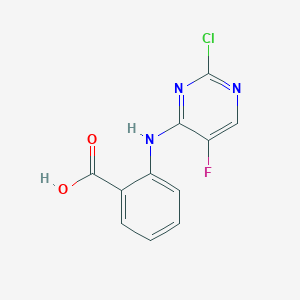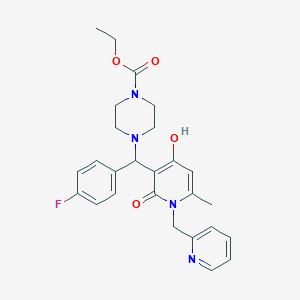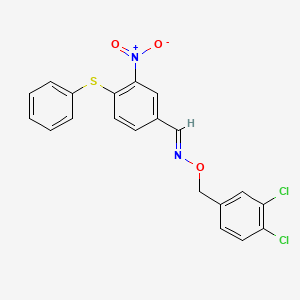![molecular formula C21H26N2O4 B2764768 4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester](/img/structure/B2764768.png)
4-[(1-Cyclopentyl-2-methyl-5-methoxy-1H-indole-3-yl)carbonylamino]-2-butenoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HECT E3-IN-1 es un compuesto que pertenece a la familia de las ligasas de ubiquitina E3 de tipo HECT. Estas enzimas desempeñan un papel crucial en el proceso de ubiquitinación, que es una modificación postraduccional que regula la estabilidad, la función y la localización de las proteínas. Las ligasas de ubiquitina E3 de tipo HECT están involucradas en varios procesos celulares, incluidos el tráfico de proteínas, la localización subcelular, la respuesta inmune innata, las infecciones virales, las respuestas al daño del ADN y la apoptosis .
Mecanismo De Acción
El mecanismo de acción de HECT E3-IN-1 implica la transferencia de ubiquitina de la enzima E2 a la proteína sustrato a través de una reacción de transtiolización en su cisteína catalítica . Este proceso está estrictamente regulado e involucra varios objetivos moleculares y vías, incluida la captación de proteínas sustrato, la modulación de la actividad enzimática y la regulación de las interacciones proteína-proteína . El dominio HECT de HECT E3-IN-1 juega un papel crítico en este proceso al facilitar la transferencia de ubiquitina y garantizar la especificidad del reconocimiento del sustrato .
Análisis Bioquímico
Biochemical Properties
HECT E3-IN-1 is involved in the ubiquitination process, a post-translational modification that regulates protein function and degradation . This process involves a three-enzyme ubiquitination cascade, including ubiquitin activating enzyme E1, ubiquitin conjugating enzyme E2, and E3 ubiquitin ligases . HECT E3-IN-1, as an E3 ubiquitin ligase, plays an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach to the lysine site of targeted substrates .
Cellular Effects
HECT E3-IN-1 has significant effects on various types of cells and cellular processes. It contributes to cell proliferation through an effect on mitosis . The depletion of HECT E3-IN-1 in cells decreases cell number and increases the proportion of cells with aligned chromosomes . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of HECT E3-IN-1 involves the selective attachment of ubiquitin to lysine, serine, threonine, or cysteine residues to specific substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during post-translational modification .
Métodos De Preparación
La síntesis de HECT E3-IN-1 implica un proceso de varios pasos que incluye la formación de un enlace tioéster con el extremo C-terminal de la ubiquitina y la catálisis de la formación de cadenas de poliubiquitina . Las rutas de síntesis y las condiciones de reacción para HECT E3-IN-1 son complejas y requieren un control preciso del entorno de reacción. Los métodos de producción industrial para HECT E3-IN-1 suelen implicar la síntesis a gran escala utilizando técnicas y equipos bioquímicos avanzados .
Análisis De Reacciones Químicas
HECT E3-IN-1 experimenta varios tipos de reacciones químicas, incluidas:
Ubiquitinación: Esta es la reacción principal catalizada por HECT E3-IN-1, donde la ubiquitina se transfiere de la enzima E2 a la proteína sustrato.
Oxidación y reducción: Estas reacciones pueden modificar la actividad de HECT E3-IN-1 alterando sus residuos de cisteína.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ATP, ubiquitina, enzima activadora E1, enzima conjugante E2 y varias soluciones tampón . Los principales productos que se forman a partir de estas reacciones son las proteínas ubiquitinadas, que se dirigen a la degradación u otros procesos celulares .
Aplicaciones Científicas De Investigación
HECT E3-IN-1 tiene una amplia gama de aplicaciones de investigación científica, incluidas:
Comparación Con Compuestos Similares
HECT E3-IN-1 es único entre las ligasas de ubiquitina E3 de tipo HECT debido a su reconocimiento específico del sustrato y su actividad catalítica . Compuestos similares incluyen otros miembros de la familia de ligasas de ubiquitina E3 de tipo HECT, como:
E6AP: Involucrado en la degradación del supresor tumoral p53.
NEDD4: Regula los niveles del supresor tumoral PTEN y está involucrado en la autofagia.
Estos compuestos comparten mecanismos de acción similares pero difieren en su especificidad de sustrato y funciones reguladoras .
Propiedades
IUPAC Name |
methyl (E)-4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZCVJIBENGLKN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NC/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Cyano-4-fluorophenyl)-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]cyanamide](/img/structure/B2764687.png)
![2-Amino-4,5,6,7-tetrahydro-4,7-methanobenzo[b]thiophene-3-carbonitrile](/img/structure/B2764688.png)

![N-[(3-Ethylphenyl)methyl]-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]prop-2-enamide](/img/structure/B2764691.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-6-methylnicotinamide](/img/structure/B2764695.png)


![3-{[(3-chlorophenyl)methyl]sulfanyl}-5-methyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2764701.png)

![2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2764705.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2764706.png)
![3-(3-fluorophenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764708.png)
